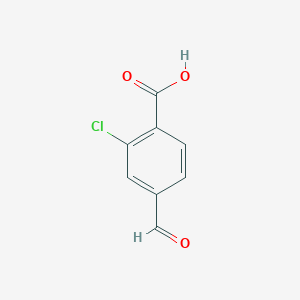

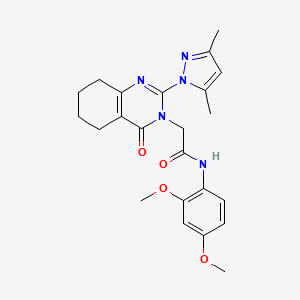

![molecular formula C21H21N3O3 B2943059 4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide CAS No. 1259234-03-1](/img/structure/B2943059.png)

4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at how the compound reacts with different reagents, and what products are formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and functional groups .Applications De Recherche Scientifique

1. Cancer Research

4-[[(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide and related compounds have been explored in cancer research. For example, a study investigated the synthesis of pyrazolone-enamines, which included this compound, and their effects on human cancer cells, particularly on liver cancer HepG2 cells. These compounds demonstrated a strong inhibitory effect on the proliferation of HepG2 cells by inhibiting the activity of the human cancer cellular 20S proteasome, indicating their potential as anticancer agents (Yan et al., 2015).

2. Antimicrobial and Anti-inflammatory Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, N-Pyrazolylbenzamide derivatives, which possess structural similarities, were assessed using various models, and some compounds exhibited significant anti-inflammatory and antimicrobial properties (Fatima et al., 2015).

3. Polymer Synthesis and Characterization

This compound and its derivatives have also been utilized in the synthesis of novel polymers. A study involving the synthesis of aromatic polyimides used related diamines, which showcased their utility in producing polymers with high thermal stability and solubility in organic solvents (Butt et al., 2005).

4. Photopolymerization Applications

In the field of photopolymerization, alkoxyamines bearing chromophore groups related to this compound have been proposed as photoiniferters. These compounds can decompose under UV irradiation to generate corresponding radicals, indicating their potential use in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).

5. Peptide-Protein Interaction Studies

Modified amino acids structurally similar to this compound have been used to investigate peptide-protein interactions. For example, a study used p-(4-hydroxybenzoyl)phenylalanine, a photoreactive amino acid analog, to elucidate the interactions of bioactive peptides with receptors (Wilson et al., 1997).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-13-9-15(10-14(2)19(13)25)11-17(12-22)20(26)23-18-7-5-16(6-8-18)21(27)24(3)4/h5-11,25H,1-4H3,(H,23,26)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJGOCLJFUOVKZ-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamido]-N,N-dimethylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

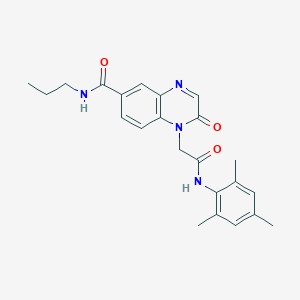

![3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2942983.png)

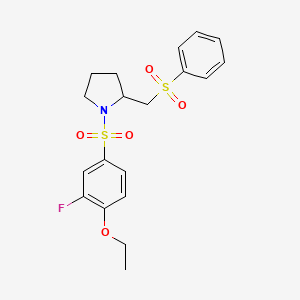

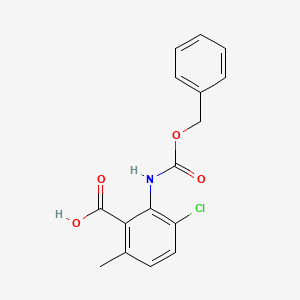

![2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2942985.png)

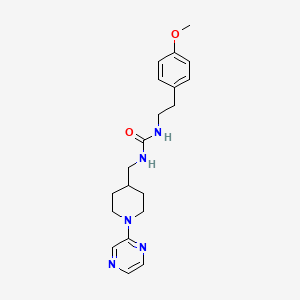

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2942990.png)

![2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942991.png)

![2-(8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2942993.png)

![naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2942995.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[3-(2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2942996.png)

![N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]pyridine-4-carbohydrazide](/img/structure/B2942997.png)